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molecular formula C9H8O5 B3041923 4-Hydroxy-3-(methoxycarbonyl)benzoic acid CAS No. 41684-11-1

4-Hydroxy-3-(methoxycarbonyl)benzoic acid

Cat. No. B3041923
M. Wt: 196.16 g/mol
InChI Key: JDUYMWSYTIJMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778939B2

Procedure details

Sulfamic acid (1.83 g, 18.87 mmol) and 2-methyl-1-butene (1.20 ml, 11.10 mmol) were added to a solution of methyl 5-formyl-2-hydroxybenzoate (may be prepared as described in Description 106; 1 g, 5.55 mmol) in tetrahydrofuran (20 ml), water (20 ml) and dimethyl sulfoxide (20 ml). The solution was cooled to 0° C. and sodium chlorite (1.51 g, 16.65 mmol) in water (5 ml) was added. After 45 minutes at 0° C. the reaction the mixture was quenched with saturated Na2S2O3 solution (20 ml) and extracted with ethyl acetate (3×30 ml). The organic layer was dried (MgSO4) and the solvent removed in vacuo to yield the title compound as a solid. 1.09 g (damp with DMSO/H2O).
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)N.CC(CC)=C.[CH:11]([C:13]1[CH:14]=[CH:15][C:16]([OH:23])=[C:17]([CH:22]=1)[C:18]([O:20][CH3:21])=[O:19])=[O:12].Cl([O-])=[O:25].[Na+]>O1CCCC1.O.CS(C)=O>[OH:23][C:16]1[CH:15]=[CH:14][C:13]([C:11]([OH:25])=[O:12])=[CH:22][C:17]=1[C:18]([O:20][CH3:21])=[O:19] |f:3.4|

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Name
Quantity
1.2 mL
Type
reactant
Smiles
CC(=C)CC
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)C=1C=CC(=C(C(=O)OC)C1)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1.51 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 45 minutes at 0° C. the reaction the mixture
Duration
45 min
CUSTOM
Type
CUSTOM
Details
was quenched with saturated Na2S2O3 solution (20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C(=O)O)C=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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